molecular formula C31H24BrClN4O3 B2458411 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-chlorophenyl)amino)formamide CAS No. 1796920-54-1

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-chlorophenyl)amino)formamide

Cat. No. B2458411
CAS RN: 1796920-54-1
M. Wt: 615.91
InChI Key: ZEVCUWAFNCVVKY-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclic structure, similar to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a chemical compound that belongs to the class of amidine compounds and is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For DBU, it’s a colorless liquid with a density of 1.018 g/mL .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, DBU acts as a catalyst and a base in many organic reactions .

Safety and Hazards

DBU is labeled as dangerous with hazard statements including H301, H302, H312, H314, H412 . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24BrClN4O3/c1-19-9-5-6-12-22(19)27(38)18-37-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-25-16-15-21(32)17-24(25)33/h2-17,29H,18H2,1H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVCUWAFNCVVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Br)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-chlorophenyl)amino)formamide

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